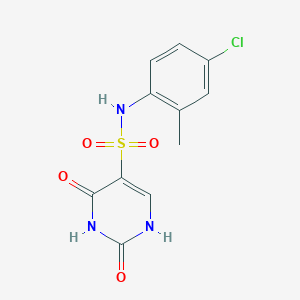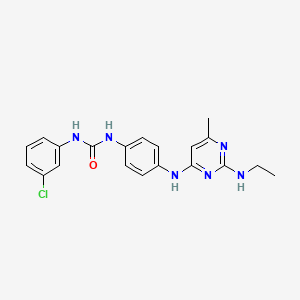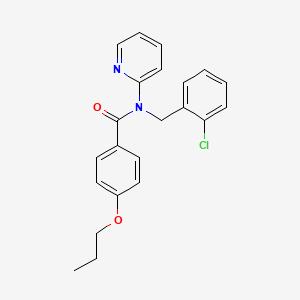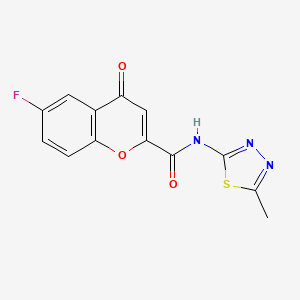![molecular formula C27H27N3O4 B11316303 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11316303.png)
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring
Métodos De Preparación
The synthesis of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the hydroxyphenoxypropyl group: This step involves the reaction of the benzimidazole derivative with 2-hydroxy-3-phenoxypropyl bromide in the presence of a base like potassium carbonate.
Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with 2-methoxyphenylacetic acid under basic conditions to form the pyrrolidinone ring.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole using hydrogenation conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include PCC for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzimidazole and pyrrolidinone derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyphenoxypropyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrrolidinone ring can contribute to the overall stability and specificity of the compound.
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. Compared to these, 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Some similar compounds include:
Benzimidazole derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Pyrrolidinone derivatives: Such as piracetam, which is used as a nootropic agent.
This compound’s unique structure allows it to interact with a different set of molecular targets, potentially leading to novel applications in various fields.
Propiedades
Fórmula molecular |
C27H27N3O4 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O4/c1-33-25-14-8-7-13-24(25)29-16-19(15-26(29)32)27-28-22-11-5-6-12-23(22)30(27)17-20(31)18-34-21-9-3-2-4-10-21/h2-14,19-20,31H,15-18H2,1H3 |
Clave InChI |
YDCRCHAEDFUZMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11316221.png)

![2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11316238.png)
![1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316243.png)
![N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11316252.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11316254.png)


![5-(4-bromophenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11316278.png)
![4-Cyanophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316284.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11316301.png)

![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11316319.png)
